Furan-2-yl[4-(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
Furan-2-yl[4-(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound with a fascinating structure. Let’s break it down:
Furan-2-yl: This part of the molecule contains a furan ring, which is a five-membered heterocycle with an oxygen atom.
[4-(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)piperazin-1-yl]: This segment includes a piperazine ring (a six-membered heterocycle with two nitrogen atoms) attached to a cycloheptapyrazole moiety. The cycloheptapyrazole ring system provides additional complexity.
Preparation Methods
A notable synthetic route for Furan-2-yl[4-(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)piperazin-1-yl]methanone involves a one-pot reaction catalyzed by K10 montmorillonite under solvent-free conditions . The procedure is as follows:
α-Alkoxyalkylation: 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran react in the presence of K10 montmorillonite at 80 °C for 0.5 hours, followed by continuous heating at 120 °C for another 0.5 hours. This method offers the advantages of being solvent-free and having recyclable K10 montmorillonite.
Chemical Reactions Analysis
The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions need further investigation.
Scientific Research Applications
Furan-2-yl[4-(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)piperazin-1-yl]methanone finds applications in:
Medicinal Chemistry: Potential drug candidates due to its unique structure.
Biological Studies: Investigating its interactions with biological targets.
Industry: Possible use in materials science or catalysis.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely involves interactions with specific molecular targets and signaling pathways.
Properties
Molecular Formula |
C18H22N4O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
furan-2-yl-[4-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C18H22N4O3/c23-17(15-7-4-12-25-15)21-8-10-22(11-9-21)18(24)16-13-5-2-1-3-6-14(13)19-20-16/h4,7,12H,1-3,5-6,8-11H2,(H,19,20) |
InChI Key |
YLPRBUQEXIWFHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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